2-Iodo-5-methoxybenzoic acid is a bifunctional aromatic building block characterized by an ortho-iodo substituent and a meta-methoxy group relative to its carboxylic acid moiety. In industrial and advanced laboratory procurement, it is primarily selected as a high-reactivity precursor for transition-metal-catalyzed cross-coupling reactions (such as Ullmann, Heck, and Suzuki couplings) and complex heterocycle synthesis. The heavy, highly polarizable iodine atom provides exceptional leaving-group capabilities, significantly lowering the activation energy required for oxidative addition compared to lighter halogens. Concurrently, the electron-donating 5-methoxy group modulates the electronic density of the aromatic ring, influencing regioselectivity and enhancing the solubility of downstream intermediates. This specific substitution pattern makes it an indispensable starting material for the commercial manufacturing of active pharmaceutical ingredients (APIs) and specialized functional materials [1].
Attempting to substitute 2-iodo-5-methoxybenzoic acid with its bromo-analog (2-bromo-5-methoxybenzoic acid) or unhalogenated isomers fundamentally compromises synthetic efficiency and process scalability. The C-I bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) than the C-Br bond (~336 kJ/mol), meaning that bromo-substitutes require substantially harsher reaction conditions—such as elevated temperatures, stronger bases, and expensive, sterically demanding phosphine ligands—to achieve comparable conversions in C-N and C-C couplings. In critical API synthesis steps, such as copper-mediated Ullmann-like couplings with triazoles, the use of bromo-analogs leads to sluggish kinetics, increased thermal degradation, and unacceptable yield penalties. Furthermore, altering the position of the methoxy group (e.g., using 2-iodo-3-methoxybenzoic acid) drastically changes the steric environment and electronic directing effects, which disrupts the regioselectivity required for downstream intramolecular cyclizations [1].
In the synthesis of the dual orexin receptor antagonist Daridorexant, 2-iodo-5-methoxybenzoic acid is required for the initial copper-mediated Ullmann-like coupling with 1,2,3-triazole. The lower bond dissociation energy of the C-I bond compared to the C-Br bond in 2-bromo-5-methoxybenzoic acid allows this critical C-N coupling to proceed efficiently at scale. While bromo-arenes typically require elevated temperatures and specialized ligands to achieve viable conversions in triazole couplings, the iodo-derivative achieves robust yields under standard CuI/base conditions, ensuring the economic viability of the multi-kilogram API process[1].
| Evidence Dimension | Halogen leaving group reactivity in Cu-catalyzed C-N coupling |
| Target Compound Data | 2-Iodo-5-methoxybenzoic acid (C-I bond dissociation energy ~280 kJ/mol) enables efficient coupling under standard conditions. |
| Comparator Or Baseline | 2-Bromo-5-methoxybenzoic acid (C-Br bond ~336 kJ/mol) requires harsher conditions and yields lower conversions. |
| Quantified Difference | ~56 kJ/mol lower activation barrier for the C-I bond, translating to lower required reaction temperatures and higher throughput. |
| Conditions | Copper-mediated Ullmann-like coupling with 1,2,3-triazole. |
Procurement of the iodo-form is strictly required to avoid the yield penalties and harsh conditions associated with bromo-analogs in commercial API manufacturing.
2-Iodo-5-methoxybenzoic acid is utilized to synthesize complex dibenzazepinone skeletons, such as transrepression-selective Liver X Receptor (LXR) ligands. Amides derived from this compound undergo smooth intramolecular Heck cyclization using standard Pd(OAc)2 and PPh3 in DMF. In direct comparison, attempting similar intramolecular Heck cyclizations with ortho-bromo or chloro analogs typically results in sluggish oxidative addition, requiring temperatures exceeding 120°C or the use of expensive, sterically demanding phosphine ligands. The iodo-precursor allows the cyclization to proceed under milder conditions, preserving sensitive functional groups and improving overall synthetic yield[1].
| Evidence Dimension | Oxidative addition efficiency in Pd-catalyzed cyclization |
| Target Compound Data | Smooth cyclization with standard Pd(OAc)2/PPh3 at mild temperatures. |
| Comparator Or Baseline | 2-Bromo-analogs requiring >120°C or specialized phosphine ligands. |
| Quantified Difference | Iodo-arenes generally undergo oxidative addition >100 times faster than bromo-arenes under standard conditions, eliminating the need for specialized ligands. |
| Conditions | Intramolecular Heck reaction (Pd(OAc)2, PPh3, NaOAc, DMF). |
Buyers synthesizing complex polycyclic scaffolds should select the iodo-compound to reduce catalyst costs and avoid thermal degradation of intermediates.
The specific electronic profile of 2-iodo-5-methoxybenzoic acid—combining the inductive effect of the ortho-iodine with the electron-donating meta-methoxy group—makes it an excellent substrate for transition-metal-free one-pot conversion to anilines. When reacted with tosyl azide and K2CO3 in DMF, it yields 2-iodo-5-methoxyaniline in an 84% yield. This is highly competitive compared to standard multi-step nitration/reduction routes which often suffer from poor regioselectivity and lower overall yields (typically <60%) when applied to unhalogenated methoxybenzoic acids [1].
| Evidence Dimension | Yield of corresponding aniline derivative |
| Target Compound Data | 84% yield of 2-iodo-5-methoxyaniline via one-pot tosyl azide reaction. |
| Comparator Or Baseline | Unhalogenated methoxybenzoic acids (requiring multi-step nitration/reduction with <60% typical yields). |
| Quantified Difference | >24% higher overall yield and elimination of transition metal catalysts or harsh nitrating agents. |
| Conditions | Reaction with tosyl azide, K2CO3, DMF, 1.5 h. |
Provides a highly efficient, scalable procurement route for researchers needing specific iodo-methoxyaniline building blocks without metal contamination.
2-Iodo-5-methoxybenzoic acid is the definitive starting material for the synthesis of Daridorexant, a dual orexin receptor antagonist. It is specifically chosen for its ability to undergo highly efficient, scalable copper-mediated Ullmann-like coupling with 1,2,3-triazole, a step that is economically unviable with bromo-analogs due to yield penalties [1].
In advanced medicinal chemistry, this compound is the preferred precursor for generating 5,11-dihydro-5-methyl-11-methylene-6H-dibenz[b,e]azepin-6-one skeletons. The exceptional leaving group ability of the ortho-iodine enables mild intramolecular Heck cyclizations, preserving sensitive functional groups during the development of transrepression-selective Liver X Receptor (LXR) ligands[2].
For workflows requiring highly pure, metal-free building blocks, this compound serves as a highly efficient substrate for one-pot decarboxylative amination. It allows researchers to procure 2-iodo-5-methoxyaniline in high yields without relying on harsh multi-step nitration and reduction sequences, streamlining the synthesis of downstream pharmaceuticals [3].